1-Acetylpiperidine-4-sulfonyl chloride chemical properties
1-Acetylpiperidine-4-sulfonyl chloride chemical properties
An In-depth Technical Guide to 1-Acetylpiperidine-4-sulfonyl chloride: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
Foreword: The landscape of drug discovery is predicated on the rational design and synthesis of novel molecular entities. Central to this endeavor is the use of versatile chemical building blocks that enable the systematic exploration of chemical space. 1-Acetylpiperidine-4-sulfonyl chloride represents one such scaffold, combining the pharmaceutically relevant piperidine core with the highly reactive sulfonyl chloride functional group. While direct literature on this specific compound is not extensively available, this guide leverages established principles of organic chemistry and data from closely related analogues to provide a comprehensive technical overview for researchers, chemists, and drug development professionals. We will delve into its predicted properties, plausible synthetic routes, characteristic reactivity, and potential applications, offering field-proven insights to empower its effective use in the laboratory.
Core Physicochemical and Structural Characteristics
1-Acetylpiperidine-4-sulfonyl chloride is a bifunctional molecule designed for use as an intermediate in organic synthesis. Its structure features a piperidine ring, N-acylated to modulate the basicity of the nitrogen, and a sulfonyl chloride group at the 4-position, which serves as a potent electrophilic site for coupling reactions.
Predicted Physicochemical Data
Quantitative data for this specific molecule is sparse. The following table summarizes key properties, derived from analogous structures such as 1-acetylpiperidine-4-carbonyl chloride and general knowledge of sulfonyl chlorides. These values should be considered estimates for guiding experimental design.
| Property | Predicted Value / Characteristic | Rationale / Comparative Data Source |
| Molecular Formula | C₇H₁₂ClNO₃S | Based on chemical structure |
| Molecular Weight | 225.70 g/mol | Calculated from molecular formula |
| Appearance | Colorless to pale yellow solid | Analogy with similar sulfonyl chlorides |
| Melting Point | Not available; likely >100 °C | Aliphatic sulfonyl chlorides are often solids |
| Boiling Point | Decomposes upon heating | Common for sulfonyl chlorides |
| Solubility | Soluble in anhydrous aprotic solvents (DCM, THF, Dioxane, Acetonitrile). Reacts with protic solvents (water, alcohols, amines). | General reactivity of sulfonyl chlorides.[1] |
| Stability | Moisture-sensitive; hydrolyzes in the presence of water. | A key characteristic of sulfonyl chlorides.[2] |
Structural Diagram
Caption: Chemical structure of 1-Acetylpiperidine-4-sulfonyl chloride.
Synthesis and Manufacturing: Plausible Synthetic Pathways
While a definitive, published synthesis for 1-acetylpiperidine-4-sulfonyl chloride is not readily found, its structure can be accessed via well-established transformations in organic chemistry. The choice of route depends on the availability of starting materials and desired scale.
Workflow: Proposed Synthetic Routes
Caption: Proposed synthetic pathways to the target compound.
Route A: Oxidative Chlorination of a Thiol Precursor
This is a robust and common method for preparing sulfonyl chlorides.[3] The causality here is the direct conversion of the sulfur atom from a lower oxidation state (thiol) to the desired +6 state of the sulfonyl chloride.
Step 1: Synthesis of 1-Acetylpiperidine-4-thiol
-
Dissolve piperidine-4-thiol in an appropriate aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to scavenge the HCl byproduct.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add one equivalent of acetyl chloride or acetic anhydride. The acetylating agent is chosen for its high reactivity, ensuring complete conversion of the secondary amine.
-
Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).
-
Perform an aqueous workup to remove salts and purify the intermediate, typically by column chromatography.
Step 2: Oxidative Chlorination
-
Dissolve the 1-acetylpiperidine-4-thiol intermediate in an aqueous solvent system (e.g., aqueous acetonitrile).
-
Add a chlorine source, such as N-Chlorosuccinimide (NCS) or by bubbling chlorine gas through the solution. The reaction proceeds via the formation of a sulfenyl chloride, which is then oxidized and chlorinated further.[3]
-
The reaction is often exothermic and requires careful temperature control.
-
Upon completion, the product is extracted into an organic solvent. The use of water-immiscible solvents facilitates a straightforward extraction and isolation of the final product.
Route B: Chlorination of the Corresponding Sulfonic Acid
This classical approach is highly reliable, leveraging the conversion of a sulfonic acid to the more reactive sulfonyl chloride.
Step 1: Synthesis of 1-Acetylpiperidine-4-sulfonic acid
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This intermediate can be prepared by the N-acetylation of piperidine-4-sulfonic acid, following a similar procedure to Step 1 in Route A. The sulfonic acid group is unreactive to the acetylation conditions.
Step 2: Conversion to Sulfonyl Chloride
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Suspend 1-acetylpiperidine-4-sulfonic acid in a suitable solvent (or neat).
-
Add an excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of dimethylformamide (DMF).
-
Heat the reaction mixture, typically to reflux, to drive the reaction to completion. Gaseous byproducts (SO₂ and HCl) are evolved, necessitating a well-ventilated fume hood.
-
After the reaction is complete, the excess chlorinating agent is removed under reduced pressure to yield the crude sulfonyl chloride.
Self-Validation and Trustworthiness: For both routes, the structural integrity of the final product must be confirmed using standard analytical techniques. ¹H NMR, ¹³C NMR, and mass spectrometry will validate the molecular structure, while the purity should be assessed by HPLC.
Reactivity and Key Chemical Transformations
The synthetic utility of 1-acetylpiperidine-4-sulfonyl chloride stems from the high electrophilicity of the sulfur atom, making it an excellent sulfonylating agent. It readily reacts with nucleophiles, displacing the chloride leaving group.
Core Reactivity Profile
Caption: Key reactions of 1-Acetylpiperidine-4-sulfonyl chloride.
A. Sulfonamide Formation: The Cornerstone Reaction
The reaction with primary and secondary amines to form sulfonamides is arguably the most important transformation for this building block in drug discovery.[4][5] The resulting sulfonamide linkage is a stable and common pharmacophore.[6]
Mechanism Insight: The reaction proceeds via nucleophilic attack of the amine's lone pair on the electrophilic sulfur atom. This is followed by the elimination of a chloride ion and deprotonation of the nitrogen by a base to yield the neutral sulfonamide.
Exemplary Experimental Protocol: Synthesis of a Generic N-Aryl Sulfonamide
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Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the desired primary or secondary amine (1.0 equivalent) and a non-nucleophilic base such as pyridine or triethylamine (1.5-2.0 equivalents) in anhydrous dichloromethane (DCM). The use of anhydrous conditions is critical to prevent competitive hydrolysis of the sulfonyl chloride.
-
Reaction Initiation: Cool the solution to 0 °C using an ice-water bath. Add a solution of 1-acetylpiperidine-4-sulfonyl chloride (1.1 equivalents) in anhydrous DCM dropwise over 15-20 minutes. The slight excess of the sulfonyl chloride ensures complete consumption of the potentially more valuable amine.
-
Reaction Progression: Allow the mixture to slowly warm to ambient temperature and stir for 4-16 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Workup and Quenching: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove the base, followed by saturated aqueous sodium bicarbonate, and finally brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure sulfonamide.
B. Sulfonate Ester Formation
Reaction with alcohols or phenols in the presence of a base (typically pyridine, which also acts as a catalyst) yields sulfonate esters. This reaction is analogous to sulfonamide formation but is generally slower as alcohols are less nucleophilic than amines.
C. Hydrolysis: A Critical Stability Consideration
1-Acetylpiperidine-4-sulfonyl chloride is highly susceptible to hydrolysis. Exposure to moisture, even atmospheric humidity, will lead to its conversion to the corresponding 1-acetylpiperidine-4-sulfonic acid, rendering it unreactive for coupling. This necessitates strict handling and storage protocols.
Applications in Drug Discovery and Medicinal Chemistry
The value of this reagent lies in its ability to introduce the N-acetyl-piperidine-4-sulfonamide moiety into molecules. This scaffold is of significant interest to medicinal chemists for several reasons:
-
Proven Pharmacophore: The piperidine ring is a privileged scaffold that can improve the pharmacokinetic properties of a drug candidate, such as solubility and metabolic stability.[7]
-
Vectorial H-Bonding: The sulfonamide group is an excellent hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets like enzyme active sites or receptors.[6]
-
Synthetic Tractability: The reliable and high-yielding nature of the sulfonylation reaction makes this building block ideal for generating libraries of compounds for high-throughput screening.[2]
Derivatives containing the piperidine-sulfonamide motif have been explored as ligands for various biological targets, including sigma receptors, highlighting the therapeutic potential of this structural class.[8]
Safety, Handling, and Storage
Expertise in Practice: As a reactive sulfonyl chloride, this compound must be handled with care, assuming it possesses hazards similar to other compounds in its class.
-
Hazard Profile: Assumed to be corrosive and a lachrymator. Contact with skin and eyes will likely cause severe burns, similar to analogous acyl chlorides.[9] Inhalation may cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always handle inside a certified chemical fume hood. Wear safety goggles, a lab coat, and chemically resistant gloves (nitrile is often insufficient for prolonged contact with reactive chlorides; consider double-gloving or using thicker gloves).
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a desiccator or a dry cabinet at refrigerated temperatures (2-8 °C).[10] The key is to rigorously exclude moisture to prevent degradation.
-
Incompatibilities: Avoid contact with water, alcohols, amines, strong bases, and strong oxidizing agents.[2]
Conclusion
1-Acetylpiperidine-4-sulfonyl chloride is a promising, albeit under-documented, building block for medicinal chemistry and synthetic applications. By understanding its predicted properties and reactivity through the lens of established chemical principles, researchers can effectively harness its potential. Its capacity for facile and efficient formation of stable sulfonamide linkages makes it a valuable tool for constructing novel molecular architectures in the pursuit of new therapeutic agents. The protocols and insights provided in this guide are designed to bridge the information gap and empower scientists to confidently and safely incorporate this versatile reagent into their research programs.
References
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- Chemistry LibreTexts. (2021, July 31). Amines as Nucleophiles.
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
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- PubMed. (n.d.). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands.
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- ChemBK. (2024, April 9). 1-Acetylpiperidine-4-carbonyl chloride.
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